molecular formula C17H12Cl2FN3O2 B14924585 N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14924585
M. Wt: 380.2 g/mol
InChI Key: WBJCUJZOBUZLMZ-UHFFFAOYSA-N
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Description

N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorophenyl and fluorophenyl groups. Its molecular formula is C17H12Cl2FN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenylacetic acid to form an intermediate, which is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N3-(3-CHLORO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as a positive allosteric modulator of mGlu4, it enhances the receptor’s response to its natural ligand, leading to increased signaling through the glutamate pathway. This modulation can help alleviate symptoms of neurological disorders such as Parkinson’s disease .

Properties

Molecular Formula

C17H12Cl2FN3O2

Molecular Weight

380.2 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C17H12Cl2FN3O2/c18-11-1-4-13(5-2-11)25-10-23-8-7-16(22-23)17(24)21-12-3-6-15(20)14(19)9-12/h1-9H,10H2,(H,21,24)

InChI Key

WBJCUJZOBUZLMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)Cl

Origin of Product

United States

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